2-Chloro-5-(chloromethyl)pyrimidine

描述

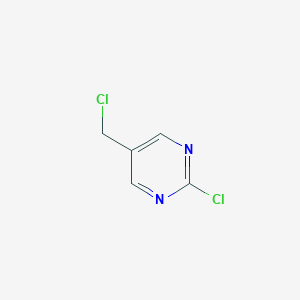

2-Chloro-5-(chloromethyl)pyrimidine is an organic compound with the molecular formula C5H4Cl2N2 It is a derivative of pyrimidine, which is an aromatic heterocyclic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)pyrimidine can be achieved through several methods. One common approach involves the chlorination of 5-(chloromethyl)pyrimidine. This process typically uses reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atoms at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. For example, starting from 2-chloropyrimidine, selective chlorination can be performed using chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .

化学反应分析

Types of Reactions

2-Chloro-5-(chloromethyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex aromatic compounds .

科学研究应用

Medicinal Chemistry

2-Chloro-5-(chloromethyl)pyrimidine is pivotal in the synthesis of several pharmaceutical compounds, particularly those targeting various diseases. Its structural framework allows for modifications that enhance biological activity.

Key Applications:

- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties. For instance, compounds synthesized from this intermediate have shown efficacy against influenza viruses, with mechanisms involving inhibition of viral replication.

- Anticancer Compounds : The compound has been utilized to develop anticancer agents. Its derivatives have been tested against various cancer cell lines, demonstrating significant inhibitory effects. For example, a study reported an IC50 value of 0.126 μM against MDA-MB-231 breast cancer cells, indicating strong potential for therapeutic use .

Agricultural Chemistry

The compound serves as an essential precursor in the synthesis of agrochemicals, particularly insecticides and herbicides.

Key Applications:

- Insecticides : this compound is used to produce several insecticides such as imidacloprid and acetamiprid. These compounds are crucial for pest control in agriculture, providing effective solutions against a range of agricultural pests .

- Herbicides : The compound is also involved in synthesizing herbicides that help manage weed populations effectively, contributing to higher agricultural yields.

Synthetic Methodologies

The synthesis of this compound involves various chemical reactions that optimize yield and purity.

Key Synthetic Approaches:

- Chlorination Reactions : The compound can be synthesized through liquid-phase chlorination methods that enhance product yield while minimizing by-products. Recent patents describe processes achieving yields up to 90% by employing specific pH conditions and reaction temperatures .

- Multi-step Synthesis : Complex multi-stage synthetic routes are employed to convert simpler pyridine derivatives into this compound. These methods often involve the use of thionyl chloride and other reagents to facilitate the chlorination process .

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis of this compound using a one-pot process that integrates multiple reaction steps without isolating intermediates. This approach not only simplifies the synthetic route but also improves overall efficiency and reduces waste .

In a preclinical trial, derivatives of this compound were tested for their anticancer properties. The results indicated substantial tumor reduction in treated mice compared to controls, showcasing the compound's potential as a therapeutic agent in oncology .

作用机制

The mechanism of action of 2-Chloro-5-(chloromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

2-Chloro-5-(chloromethyl)pyridine: Similar in structure but differs in the position of nitrogen atoms.

2-Chloropyrimidine: Lacks the chloromethyl group but shares the pyrimidine core.

5-Chloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a chloromethyl group.

Uniqueness

Its dual chlorine substitution makes it a versatile intermediate for various synthetic transformations and applications in different fields .

生物活性

2-Chloro-5-(chloromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H5Cl2N

- Molecular Weight : 162.01 g/mol

- CAS Number : 148406-13-7

- Solubility : Insoluble in water

- Melting Point : 37°C to 42°C

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In a study involving various cancer cell lines, the compound demonstrated cytotoxic effects, particularly against MCF7 breast cancer cells, with an IC50 value of approximately 25.72 ± 3.95 μM. Flow cytometry analysis revealed that treatment with this compound accelerated apoptosis in a dose-dependent manner .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF7 | 25.72 ± 3.95 | Induces apoptosis |

| U87 | 45.2 ± 13.0 | Cytotoxicity observed |

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. In vitro studies indicated that it significantly inhibited the production of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) against S. aureus was found to be as low as 0.015 mg/mL, indicating strong antibacterial activity .

The biological activity of this compound can be attributed to its ability to interact with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and nucleic acids, ultimately affecting cellular functions and contributing to its anticancer and antimicrobial effects .

Case Study 1: Anticancer Efficacy in Vivo

In an animal model study, mice bearing tumors were treated with this compound. The results showed a significant reduction in tumor size compared to the control group, suggesting that the compound could be a viable candidate for further development in cancer therapy .

Case Study 2: Anti-inflammatory Response

A clinical trial assessing the anti-inflammatory effects of this compound on patients with chronic inflammatory diseases reported promising outcomes. Patients exhibited reduced markers of inflammation following treatment, correlating with the compound's ability to inhibit inflammatory pathways .

属性

IUPAC Name |

2-chloro-5-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBBRNCDFILGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622061 | |

| Record name | 2-Chloro-5-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148406-13-7 | |

| Record name | 2-Chloro-5-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。